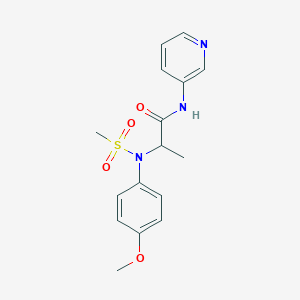![molecular formula C19H24O4 B3937474 2-[3-(2,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3937474.png)
2-[3-(2,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene
Übersicht
Beschreibung
2-[3-(2,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene is a chemical compound that belongs to the family of beta-adrenergic agonists. It is commonly known as BRL37344 and is widely used in scientific research for its ability to selectively activate beta-3 adrenergic receptors. The beta-3 adrenergic receptor is a G protein-coupled receptor that is primarily found in adipose tissue and plays a crucial role in regulating energy balance and metabolism.
Wirkmechanismus
BRL37344 selectively activates beta-3 adrenergic receptors, which are primarily found in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP stimulate the activity of protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL). Activated HSL then catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol, which can be used as an energy source by the body.
Biochemical and Physiological Effects:
BRL37344 has been shown to have a significant effect on energy metabolism and thermogenesis. It increases the production of heat by activating brown adipose tissue and increasing the expression of uncoupling protein 1 (UCP1). BRL37344 also increases lipolysis and the release of free fatty acids from adipose tissue, which can be used as an energy source by the body. Additionally, BRL37344 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
BRL37344 is a highly selective beta-3 adrenergic receptor agonist, which makes it an ideal tool for studying the role of these receptors in various physiological processes. It has a high affinity for beta-3 adrenergic receptors and does not significantly activate beta-1 or beta-2 adrenergic receptors. However, one limitation of BRL37344 is that it has a relatively short half-life, which can make it difficult to maintain a stable concentration in in vitro experiments.
Zukünftige Richtungen
There are several future directions for research on BRL37344 and beta-3 adrenergic receptors. One direction is to investigate the potential therapeutic applications of beta-3 adrenergic receptor agonists in the treatment of obesity, diabetes, and other metabolic disorders. Another direction is to study the role of beta-3 adrenergic receptors in other physiological processes, such as cardiovascular function and immune function. Additionally, there is a need for the development of more potent and selective beta-3 adrenergic receptor agonists that can be used in clinical settings.
Wissenschaftliche Forschungsanwendungen
BRL37344 has been extensively used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes. It has been shown to have a significant effect on energy metabolism, thermogenesis, and lipolysis. BRL37344 has also been used to investigate the potential therapeutic applications of beta-3 adrenergic receptor agonists in the treatment of obesity, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-14-9-10-15(2)18(13-14)22-11-6-12-23-19-16(20-3)7-5-8-17(19)21-4/h5,7-10,13H,6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVOPCSQYGLRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6477216 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[(4-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3937392.png)
![4-[(2,4-dihydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937404.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3937413.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3937422.png)
![3-(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B3937423.png)
![ethyl 4-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3937433.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937439.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937444.png)
![2-{[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B3937446.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3937457.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B3937459.png)

![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3937494.png)